Icosa-2,4,6,8,10-pentaenoic acid
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Overview
Description
Icosa-2,4,6,8,10-pentaenoic acid is a polyunsaturated fatty acid with a 20-carbon chain and five cis double bonds. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome and is structurally related to other polyunsaturated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Icosa-2,4,6,8,10-pentaenoic acid can be synthesized through a series of desaturation and elongation reactions. These reactions are catalyzed by the sequential action of desaturase and elongase enzymes . The synthetic route typically involves the conversion of simpler fatty acids into the desired polyunsaturated fatty acid through controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microalgae, mosses, fungi, and other aerobic eukaryotes that perform biosynthesis of polyunsaturated fatty acids . These organisms are cultivated under specific conditions to maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Icosa-2,4,6,8,10-pentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound with altered chemical and physical properties.
Scientific Research Applications
Icosa-2,4,6,8,10-pentaenoic acid has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Icosa-2,4,6,8,10-pentaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It also serves as a precursor for the synthesis of eicosanoids, which are signaling molecules that play critical roles in immune and inflammatory responses . The compound’s effects on lipid metabolism and cardiovascular health are mediated through its interactions with specific molecular targets and pathways .
Comparison with Similar Compounds
Icosa-2,4,6,8,10-pentaenoic acid is similar to other polyunsaturated fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid . it is unique in its specific structure and the number and position of its double bonds. This uniqueness contributes to its distinct biological and chemical properties.
List of Similar Compounds
- Eicosapentaenoic acid
- Docosahexaenoic acid
- Arachidonic acid
These compounds share structural similarities but differ in their specific functions and applications.
Properties
CAS No. |
25378-27-2 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
icosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h10-19H,2-9H2,1H3,(H,21,22) |
InChI Key |
SBHCLVQMTBWHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
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